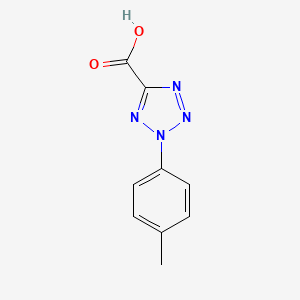![molecular formula C22H21N5O3S B2422336 2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251550-39-6](/img/structure/B2422336.png)
2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA, which can disrupt the function of cancer cells .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]pyrazines have been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of novel heterocycles, including derivatives similar to the mentioned compound, have been explored for their potential as insecticidal agents against certain pests such as the cotton leafworm, Spodoptera littoralis. The study involved creating various heterocycles to assess their insecticidal properties, indicating a broad application in pest management and agricultural sciences (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
- Research into triazolo and thiadiazole derivatives has uncovered significant antimicrobial and antifungal activities. These compounds, which share a core structural similarity with the specified chemical, have shown promise in combating microbial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Another study reported the synthesis of novel pyrazoline and pyrazole derivatives exhibiting potent antibacterial and antifungal activities, which could contribute to the development of new therapeutic agents (Hassan et al., 2013).
Anticancer and Antitumor Properties
- A study on the synthesis and characterization of novel pyrido and thiazolo derivatives found these compounds to have notable antimicrobial activity, suggesting their utility in creating new treatments for microbial infections and possibly in cancer research (El‐Kazak & Ibrahim, 2013). Furthermore, triazolo[4,3-a]pyrazin derivatives have been identified as versatile scaffolds for designing potent adenosine human receptor antagonists, highlighting their significance in neuroscience and pharmacology, especially in relation to Parkinson's disease models (Falsini et al., 2017).
Chemical Modification and Biological Potential
- The structural modification and evaluation of these compounds' biological activities have been studied, indicating their potential in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors. This includes research into their role as antifungal agents and their interaction with biological targets such as the 14-α-demethylase lanosterol, providing insights into their pharmacological potential (Fedotov et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-15-6-4-5-7-18(15)31-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-16-8-10-17(30-2)11-9-16/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZYTRZCUEHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)
![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)
![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)
![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
